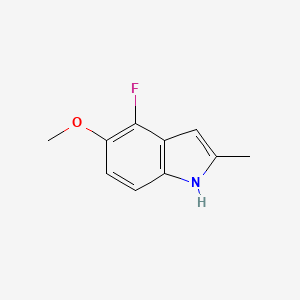

4-Fluoro-5-methoxy-2-methyl-1H-indole

描述

Historical Context of Fluorinated Indole Chemistry

The development of fluorinated indole chemistry traces its origins to the broader evolution of organofluorine chemistry, which experienced significant advancement throughout the twentieth century. The foundational work in organofluorine synthesis began with early industrial applications, particularly in refrigeration technology, but gradually expanded to encompass pharmaceutical and fine chemical applications. The synthesis of fluorinated aromatic compounds, including indole derivatives, benefited from methodological advances such as the Schiemann reaction developed in 1927, which provided a reliable route for introducing fluorine into aromatic systems.

The specific interest in fluorinated indoles emerged from recognition of the indole nucleus as one of the most widely distributed heterocyclic scaffolds in natural products and pharmaceuticals. Traditional synthetic approaches to indole construction, such as the Fischer indole synthesis discovered in 1883, provided the foundational methodology that was later adapted for fluorinated variants. The Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones, demonstrated remarkable versatility and became instrumental in preparing various substituted indoles, including halogenated derivatives.

Modern synthetic strategies have evolved to accommodate the unique challenges associated with fluorine incorporation. Recent methodological developments have focused on metal-free approaches for accessing fluorinated indoles, addressing concerns about metal contamination in pharmaceutical applications. These oxidative dearomatization-enabled approaches have proven particularly effective for creating complex fluorinated indole architectures, including compounds with multiple substituents like 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its representation of multiple important chemical concepts. Indole derivatives constitute a fundamental class of nitrogen-containing heterocycles that serve as building blocks for numerous natural products and synthetic pharmaceuticals. The incorporation of fluorine atoms into these structures introduces unique physicochemical properties that have proven valuable in drug design and materials science applications.

Research has demonstrated that fluorinated five-membered heterocycles, including fluorinated indoles, exhibit enhanced biological potency compared to their non-fluorinated analogs. The presence of fluorine atoms increases lipophilicity and metabolic stability while potentially enhancing bioavailability and affinity for target proteins. These properties have made fluorinated indoles attractive targets for pharmaceutical development, with more than twenty percent of marketed medications containing fluorine atoms.

Contemporary research efforts have focused on understanding the fundamental properties that make fluorinated indoles uniquely valuable. Laboratory evolution studies have shown that microorganisms can be adapted to utilize fluorinated indole analogues as metabolic precursors, demonstrating their potential as biological building blocks. These investigations revealed that cells adapted to fluorinated indoles undergo significant metabolic reconfiguration, including membrane reorganization and altered protein folding mechanisms.

The aryl hydrocarbon receptor activation studies have further highlighted the biological significance of halogenated indoles. Research has shown that structurally diverse halogenated indoles, including fluorinated variants, can activate the aryl hydrocarbon receptor in concentration-dependent manners, suggesting potential therapeutic applications in treating inflammatory conditions. These findings underscore the importance of precise substitution patterns in determining biological activity.

Classification within Halogenated Indole Derivatives

This compound belongs to the broader category of halogenated indole alkaloids, a class of compounds that has received considerable attention due to their diverse biological activities and structural complexity. The classification of halogenated indoles typically considers the position and nature of halogen substitution, with fluorinated derivatives representing a particularly important subclass due to their unique properties.

Within the halogenated indole family, compounds can be categorized based on their substitution patterns and additional functional groups. Marine-derived halogenated indole alkaloids have provided numerous examples of naturally occurring halogenated indoles, though these typically feature bromine or chlorine rather than fluorine substitution. The synthetic analogue this compound represents an advancement in creating fluorinated variants that combine the structural features of natural products with the enhanced properties conferred by fluorine substitution.

The specific substitution pattern of this compound places it within the category of polysubstituted indoles, where multiple functional groups contribute to the overall molecular properties. The combination of fluorine at the 4-position, methoxy substitution at the 5-position, and methyl substitution at the 2-position creates a unique electronic environment that distinguishes this compound from other halogenated indole derivatives.

Recent synthetic methodologies have enabled the preparation of diverse fluorinated indole libraries, facilitating structure-activity relationship studies. These approaches, including difluorohydroxylation reactions using Selectfluor as a fluorinating reagent, have demonstrated the synthetic accessibility of complex fluorinated indole structures. The regioselective introduction of fluorine atoms at specific positions has proven crucial for optimizing biological activity and physicochemical properties.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates the parent indole ring system with three substituents: a fluorine atom at position 4, a methoxy group at position 5, and a methyl group at position 2. The "1H" designation specifies the tautomeric form, indicating that the hydrogen atom is attached to the nitrogen atom at position 1 of the indole ring system.

The molecular formula C₁₀H₁₀FNO reflects the elemental composition, indicating ten carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 179.19 grams per mole provides additional identification information for analytical and synthetic applications. The Chemical Abstracts Service registry number 288385-93-3 serves as the unique identifier for this compound in chemical databases and literature.

Structural identification techniques rely on spectroscopic methods to confirm the molecular architecture. The International Chemical Identifier key WRDOWKZJEOFRSZ-UHFFFAOYSA-N provides a standardized representation of the molecular structure for database searches and computational applications. The Simplified Molecular Input Line Entry System notation CC1=CC2=C(C(=CC=C2N1)OC)F offers a linear representation of the molecular structure that facilitates chemical informatics applications.

The computational chemistry data provide additional insights into the molecular properties relevant for pharmaceutical and materials applications. The topological polar surface area of 25.02 square angstroms indicates moderate polarity, while the logarithm of the partition coefficient values ranging from 2.52 to 2.62 suggest favorable lipophilicity characteristics. These parameters are crucial for predicting biological behavior and optimizing synthetic strategies.

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthesis via Fluoro-Nitroanisole Intermediates (Patent-Based Routes)

A key patent (US Patent 8754240) describes three main synthetic routes to 4-fluoro-5-methoxy-2-methyl-1H-indole or its hydroxy precursor, which can be methylated to the methoxy derivative:

| Route | Key Starting Materials | Key Reactions | Notes |

|---|---|---|---|

| (i) | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile | Nucleophilic substitution in DMF with potassium tert-butoxide; Pd/C hydrogenation; N-protection with tert-butoxycarbonyl; lithiation with tert-butyllithium and methyl iodide; deprotection; demethylation with boron tribromide | Produces a mixture of regioisomers requiring separation; multiple isolation steps; suitable for small scale |

| (ii) | Ethyl acetoacetate + 1,2,3-trifluoro-4-nitrobenzene | Condensation in THF with sodium hydride; orthoformate reaction; benzyl alcohol substitution; cyclization and hydrogenation with Pd/C | Multi-step with several intermediates; involves cyclization and deprotection |

| (iii) | 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene | Reaction with sodium methoxide; cyclization with titanium trichloride and ammonium acetate; demethylation with boron tribromide | Alternative cyclization and demethylation approach |

Key Insight: These routes, while effective for small-scale synthesis, involve multiple isolation and purification steps, making them less practical for large-scale manufacturing due to cost and time inefficiencies. The patent emphasizes the need for improved processes that reduce purification steps and improve crystalline product isolation for pharmaceutical-grade material.

Methylation of Hydroxy-Substituted Indole Derivatives

The methoxy group at the 5-position is often introduced by methylation of the corresponding hydroxy derivative (4-fluoro-5-hydroxy-2-methylindole). This is typically achieved by:

Cyclization Strategies

Cyclization to form the indole core is a critical step. Common approaches include:

- Intramolecular cyclization of substituted nitrobenzene derivatives under reductive conditions (e.g., Pd/C hydrogenation or titanium trichloride reduction) to form the indole ring.

- Use of sodium hydride or sodium methoxide as bases to facilitate cyclization and substitution reactions on fluorinated nitrobenzene precursors.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Outcome | Yield & Purity Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile in DMF | Potassium tert-butoxide, room temp to reflux | Formation of substituted nitroanisole intermediate | Moderate yield; regioisomeric mixture |

| Reduction | Pd/C hydrogenation under H2 | Ethanol or similar solvent | Reduction of nitro group to amine | High conversion; requires careful control to avoid over-reduction |

| Protection | N-tert-butoxycarbonyl protection | Boc anhydride or equivalent | Protects indole nitrogen for selective lithiation | High yield; facilitates regioselective methylation |

| Lithiation and methylation | tert-butyllithium + methyl iodide in THF | Low temperature (-78°C) | Introduction of methyl group at 2-position | Good regioselectivity; requires inert atmosphere |

| Deprotection | Trifluoroacetic acid (TFA) treatment | Room temperature | Removal of Boc protecting group | Quantitative |

| Demethylation (optional) | Boron tribromide in methylene chloride | 0°C to room temp | Conversion of methoxy to hydroxy group | High yield; sensitive to moisture |

These steps collectively yield this compound after purification.

Analytical and Purification Considerations

- The presence of regioisomeric impurities (e.g., 6-fluoro-5-methoxy isomer) necessitates chromatographic separation or crystallization techniques.

- Crystalline form isolation is emphasized for pharmaceutical applications to ensure purity and reproducibility.

- Purification methods include recrystallization from suitable solvents and preparative chromatography.

Summary Table of Preparation Routes

| Route No. | Starting Material(s) | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile | Nucleophilic substitution, reduction, protection, lithiation, methylation, deprotection | Established method; good regioselectivity | Multiple isolations; mixture of isomers; scale-up challenges |

| 2 | Ethyl acetoacetate + trifluoro-nitrobenzene | Condensation, orthoformate formation, benzyl alcohol substitution, cyclization, hydrogenation | Alternative cyclization; fewer isomers | Multi-step; complex intermediates |

| 3 | Difluoro-dimethoxypropyl-nitrobenzene | Methoxide substitution, cyclization with TiCl3, demethylation | Efficient cyclization; fewer purification steps | Requires sensitive reagents; moderate yields |

Research Findings and Improvements

- Recent research highlights the need for synthetic routes that minimize isolation steps to improve scalability and reduce costs.

- Methylation of hydroxy intermediates remains a reliable method to introduce the methoxy group with high selectivity.

- Use of modern catalytic hydrogenation and selective lithiation techniques enhances regioselectivity and yield.

- Alternative cyclization methods using titanium trichloride or palladium catalysts provide options depending on available reagents and scale.

化学反应分析

Alkylation Reactions

The indole nitrogen (N1) and aromatic positions participate in alkylation reactions under basic conditions. For example:

Reaction with 2-Chloro-5-(chloromethyl)thiophene

- Conditions : Sodium hydride (NaH) in DMF at 80°C for 24 hours .

- Mechanism : Deprotonation of the indole NH group by NaH, followed by nucleophilic substitution at the thiophene chloride.

- Yield : 8% .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 2-Chloro-5-(chloromethyl)thiophene | NaH, DMF, 80°C, 24 h | N-Alkylated indole-thiophene hybrid | 8% |

Acylation Reactions

The indole NH group undergoes acylation with electrophilic reagents.

Example :

- Reaction with Acyl Chlorides

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-Fluorobenzoyl chloride | DCM, RT, 2.5 h | 1-(2-Fluorobenzoyl)-5-methoxy-2-methyl-1H-indole | Not reported |

Reductive Functionalization

The methoxy group can be deprotected to yield hydroxyl derivatives under reductive conditions:

Example :

- Conversion to 4-Fluoro-5-hydroxy-2-methylindole

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Na₂S₂O₄, K₂CO₃ | H₂O, 25°C, 1.5–2 h | 4-Fluoro-5-hydroxy-2-methylindole | 64–81% |

Palladium-Catalyzed Cross-Coupling

The fluorine substituent enables participation in Suzuki-Miyaura couplings or other cross-coupling reactions.

Example :

- C–H Activation with Alkenes

Condensation Reactions

The NH group reacts with carbonyl compounds to form Schiff bases or thiosemicarbazones.

Example :

- Reaction with Thiosemicarbazides

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-(4-Methoxyphenyl)thiosemicarbazide | EtOH, reflux | E/Z-Isomers of indole-thiosemicarbazone | 72% |

Key Observations

- Reactivity Trends :

- Challenges :

科学研究应用

4-Fluoro-5-methoxy-2-methyl-1H-indole is an indole derivative with potential applications in medicinal chemistry and materials science. Research indicates its use as a building block for synthesizing more complex molecules with desired biological activities .

** противоопухолевые исследования **

- MMINA Studies : 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene] acetohydrazide (MMINA), an indole derivative, has shown promise as a potential treatment to mitigate organ damage induced by the anticancer drug cisplatin in rodents .

- Mechanisms of Action : MMINA was found to reverse cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), while also increasing the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD) . It also downregulated the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

- In vivo results: In animal studies, MMINA normalized plasma levels of biochemical enzymes and caused a significant decrease in CD4+ COX-2, STAT3, and TNF-α cell populations in whole blood .

** Радиолокационная химия **

- PET Agents : Research has explored the use of photoredox radiofluorination to develop novel tryptophan-based PET (Positron Emission Tomography) agents using 4-F-5-OMe-Tryptophans .

- Photoredox Radiofluorination : Photoredox radiofluorination with N-Boc-4-F-5-OMe-indole resulted in a good radiochemical yield (RCY) of 49.5% . The molar activity was found to be 0.39GBq/μmol .

** Другие индольные производные и их применение **

- Antimicrobial and anti-inflammatory potential : Indole derivatives, including those derived from marine sponges like Rhopaloeides odorabile and Hyrtios sp., exhibit antioxidant, anticancer, anti-inflammatory, and anti-PLA2 activities, suggesting applications in cosmetics and pharmaceuticals .

- Functionalization : A new methodology for functionalization at the 3-position of indoles has been developed using the iminium intermediates .

作用机制

The mechanism of action of 4-Fluoro-5-methoxy-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

相似化合物的比较

Substituent Position and Electronic Effects

The substituent positions and electronic profiles of related indole derivatives significantly influence their chemical behavior and applications:

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 4-F, 5-OCH₃, 2-CH₃ | F, Methoxy, Methyl | C₁₀H₁₀FNO | 179.19 |

| 5-Fluoro-2-methylindole (CAS: 399-72-4) | 5-F, 2-CH₃ | F, Methyl | C₉H₈FN | 149.17 |

| 4-Fluoro-5-methoxy-1H-indole (CAS: 288385-89-7) | 4-F, 5-OCH₃ | F, Methoxy | C₉H₈FNO | 165.16 |

| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | 5-OCH₃, 2-(SO₂C₆H₄CH₃) | Methoxy, Sulfonyl | C₁₆H₁₅NO₃S | 301.36 |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 5-F, 2-CONH(C₆H₄COC₆H₅) | F, Carboxamide | C₂₂H₁₅FN₂O₂ | 358.37 |

Key Observations :

- Fluorine Substitution : Fluorine at position 4 (as in the target compound) enhances electronegativity and lipophilicity compared to fluorine at position 5 (e.g., 5-Fluoro-2-methylindole) .

- Methyl Group : The 2-CH₃ substituent introduces steric hindrance, which may reduce reactivity at the indole nitrogen but enhance metabolic stability .

生物活性

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a distinctive substitution pattern that enhances its biological activity. Indoles are significant due to their presence in various natural products and pharmaceuticals. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features:

- Fluorine atom at the 4th position

- Methoxy group at the 5th position

- Methyl group at the 2nd position

These substitutions contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Indole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, which may influence several signaling pathways.

- Enzyme Interaction : It can modulate enzyme activities, potentially leading to therapeutic effects against various diseases.

- Gene Expression Modulation : The compound may alter gene expression profiles, affecting cellular functions and responses.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits activity against viral infections, potentially inhibiting replication. |

| Anti-inflammatory | Reduces inflammation by modulating immune responses. |

| Anticancer | Shows cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116). |

| Antimicrobial | Inhibits growth of bacteria and fungi, useful in treating infections. |

| Antidiabetic | Potentially regulates blood sugar levels and improves insulin sensitivity. |

| Antimalarial | Demonstrates activity against malaria-causing parasites. |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.79 μM against HIV replication in cell cultures, indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Mechanistic Insights

Molecular docking studies suggest that the compound can effectively bind to active sites of key proteins involved in cancer progression and viral replication, enhancing its potential as a therapeutic agent .

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent:

- Lower Doses : Therapeutic effects observed with minimal side effects.

- Higher Doses : Potential toxicity and adverse reactions noted in animal models.

Understanding these dosage effects is crucial for developing safe therapeutic protocols.

常见问题

Q. What are the common synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step modifications of indole derivatives. Key steps include:

- Intermediate Preparation : Functionalization via halogenation or alkylation, e.g., introducing fluorine at the 4-position using POCl₃/DMF (Vilsmeier-Haack reaction) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents, as seen in analogous indole syntheses. For example, azidoethyl intermediates reacted with alkynes under CuI catalysis in PEG-400/DMF mixtures .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Optimization Strategies :

- Catalyst Loading : Reducing CuI to sub-stoichiometric levels minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.

- Temperature Control : Room temperature for CuAAC avoids thermal degradation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | POCl₃, DMF, 0–5°C | 60–75% | |

| CuAAC Cycloaddition | CuI, PEG-400/DMF, 12 hr, rt | 22–42% | |

| Purification | Column chromatography (EtOAc/hexane) | >95% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign substituent positions via characteristic shifts (e.g., fluorine deshields adjacent protons; methoxy groups appear as singlets at ~δ 3.8–4.0 ppm) .

- ¹⁹F NMR : Confirms fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/packing. For example, indole derivatives are analyzed using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. What strategies are used to analyze stability and degradation pathways?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC or TLC .

- Degradation Product Identification : LC-MS/MS isolates and identifies byproducts (e.g., demethylation or oxidation products).

- Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent photolysis/oxidation .

Q. How can structure-activity relationships (SAR) be established for pharmacological applications?

Methodological Answer:

- Substituent Variation : Synthesize analogs (e.g., altering methoxy/fluoro positions) and test bioactivity (e.g., antioxidant assays) .

- Enzyme Assays : Evaluate inhibition potency against targets (e.g., kinases or HDACs) using fluorescence-based assays .

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock) to predict binding modes .

Q. What challenges arise in achieving high purity, and how are they addressed?

Methodological Answer:

- Impurity Sources :

- Unreacted starting materials (e.g., residual azides).

- Side products from over-alkylation or oxidation.

- Solutions :

- Chromatographic Gradients : Optimize mobile phase ratios for baseline separation .

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar/non-polar impurities .

- HPLC Prep : Semi-preparative HPLC with C18 columns for challenging separations .

Q. How is SHELX software applied in crystallographic studies of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation .

- Structure Solution : SHELXD identifies heavy atom positions via Patterson methods .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 .

- Validation : PLATON checks for twinning or disorder, common in fluorinated indoles .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| R-factor | 0.046 | |

| Bond Length Accuracy | ±0.003 Å |

Q. How does this compound compare to related indole derivatives?

Methodological Answer:

Q. Table 3: Comparative Properties

| Compound | logP | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl | 2.5 | 0.1 (H₂O) | 12 µM (HDAC) |

| 5-Methoxyindole | 1.8 | 1.5 (H₂O) | >100 µM |

| 6-Fluoroindole | 2.3 | 0.3 (H₂O) | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。